3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol
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Overview
Description
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a triazole moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the triazole moiety. One common method involves the reaction of 3-chloropyrrolidine with 1,2,4-triazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-one.
Reduction: Formation of 3-(1,2,4-Dihydrotriazol-4-ylmethyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity . The pyrrolidine ring contributes to the overall three-dimensional structure, allowing for better interaction with target proteins. Molecular docking studies have shown that this compound can interact with enzymes such as acetylcholinesterase, which is relevant for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(1,2,4-Dihydrotriazol-4-ylmethyl)pyrrolidin-3-ol: Reduced form of the triazole ring.
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.
Uniqueness
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol is unique due to the presence of both the triazole and pyrrolidine rings, which provide a combination of structural features that enhance its potential as a bioactive compound. The hydroxyl group on the pyrrolidine ring also offers additional sites for chemical modification, making it a versatile intermediate for further synthesis .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-(1,2,4-triazol-4-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H12N4O/c12-7(1-2-8-3-7)4-11-5-9-10-6-11/h5-6,8,12H,1-4H2 |
InChI Key |
JYJSGXLBNVBXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CN2C=NN=C2)O |
Origin of Product |
United States |
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